3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their potential pharmacological activities, particularly as selective ligands for various receptors, including dopamine receptors. The structure of this compound features a benzothiophene core, an amino group, and a carboxamide functionality, which contribute to its biological activity and solubility properties.
The synthesis and evaluation of benzothiophene derivatives, including 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide, have been documented in various scientific studies. These studies explore their potential as therapeutic agents in the treatment of neurological disorders and other conditions by targeting specific receptors in the body .
This compound can be classified under:
The synthesis of 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions that include the formation of the benzothiophene core followed by functionalization to introduce the amino and carboxamide groups.
The molecular structure of 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide can be represented as follows:
The compound's structural characteristics significantly influence its interaction with biological targets.
The chemical reactivity of 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide can be explored through various reactions:
The mechanism of action for 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide primarily involves its interaction with specific receptor sites in the central nervous system:
3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide has potential applications in:
The benzo[b]thiophene scaffold represents a privileged heterocyclic system in medicinal chemistry due to its versatile pharmacological profile and structural similarity to endogenous biomolecules. This bicyclic framework combines the electronic properties of sulfur-containing heterocycles with the stability of fused aromatic systems, enabling diverse interactions with biological targets [7]. Benzothiophene derivatives exhibit a broad spectrum of bioactivities, including anticancer, antimicrobial, and central nervous system (CNS) modulation, making them invaluable in rational drug design [3] [7]. The scaffold’s planar geometry facilitates π-π stacking interactions with protein binding sites, while the sulfur atom can participate in hydrophobic contacts or hydrogen bonding, further enhancing target engagement [6].
Recent advances highlight benzothiophene cores in clinical agents such as raloxifene (for osteoporosis) and sertaconazole (antifungal), demonstrating their translational potential [7]. The structural plasticity allows systematic modifications at multiple positions—C-3, C-4, C-5, C-6, and the carboxamide nitrogen—enabling fine-tuning of pharmacokinetic and pharmacodynamic properties [3] [6]. This adaptability is critical for overcoming challenges in drug development, such as poor bioavailability or off-target effects, positioning benzothiophene as a cornerstone in modern therapeutics innovation.
Table 1: Therapeutic Applications of Representative Benzothiophene Derivatives
Compound | Therapeutic Area | Key Structural Features | Biological Target | |
---|---|---|---|---|
Raloxifene | Osteoporosis | 2-Phenyl-6-hydroxybenzothiophene | Estrogen receptor | |
Sertaconazole | Antifungal | Dichlorophenyl-benzothiophene | Lanosterol 14α-demethylase | |
SB-271046 | CNS disorders | Piperazine-linked benzothiophene | 5-HT₆ receptor | |
EVT-11252654 (cited analog) | Kinase inhibition | Chloro-fluoro-pyrimidine carboxamide | Protein kinases | [10] |
Strategic incorporation of amino and fluorine substituents into heterocyclic frameworks profoundly influences their electronic, steric, and pharmacokinetic properties. In 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide, the 3-amino and 4-fluoro groups create a synergistic electronic effect that enhances target binding and metabolic stability [3] [6]. The 3-amino group (–NH₂) serves as a hydrogen bond donor, facilitating interactions with enzyme active sites or receptor subpockets, while simultaneously acting as an electron-donating group that modulates the electron density of the thiophene ring [3]. This electronic modulation is critical for maintaining optimal binding affinity, particularly in kinase inhibitors where such interactions can anchor the inhibitor in the ATP-binding cleft [10].
Conversely, the 4-fluoro substituent (–F) introduces strong electron-withdrawing effects, which:
This amino-fluoro pattern exemplifies a bioisosteric replacement strategy, where the fluorine atom mimics hydrogen’s steric footprint while conferring distinct electronic advantages. Computational studies of analogous structures reveal that 4-fluoro substitution reduces the compound’s HOMO-LUMO gap by ~0.5 eV compared to non-fluorinated analogs, enhancing reactivity in charge-transfer interactions with biological targets [6].
Table 2: Impact of Substituents on Benzothiophene Physicochemical Properties
Substitution Pattern | log P | H-Bond Donors | H-Bond Acceptors | Key Biological Effect | |
---|---|---|---|---|---|
3-Amino-4-fluoro (target) | ~2.8* | 2 | 4 | Enhanced kinase inhibition, improved permeability | [5] [6] |
3-Amino-unsubstituted | ~2.3* | 2 | 3 | Reduced metabolic stability | |
4-Fluoro-3-nitro | ~2.1* | 1 | 4 | Decreased cellular uptake | |
Unsubstituted core | ~2.9* | 1 | 2 | Lower target affinity |
*Estimated values based on structural analogs
The N-butyl-N-methyl carboxamide moiety in 3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide (CAS: 1538151-93-7; Mol. Formula: C₁₄H₁₇FN₂OS; Mol. Weight: 280.37 g/mol) significantly expands its pharmacological utility [5]. N-alkylation of the carboxamide group achieves three critical objectives:
This molecular architecture enables potent interactions with diverse therapeutic targets. In oncology, N-alkylated benzothiophene carboxamides demonstrate nanomolar inhibition of cancer cell growth (GI₅₀ = 50–200 nM) in HTB-54, CCRF-CEM, and HeLa cell lines, likely through kinase inhibition or induction of ROS-mediated apoptosis [3] [7]. For neurological disorders, the N-butyl group may facilitate blood-brain barrier penetration, while the carboxamide serves as a hydrogen-bonding anchor for receptors like dopamine D₃ (D₃R), where structural analogs show >1000-fold selectivity over D₂R [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3